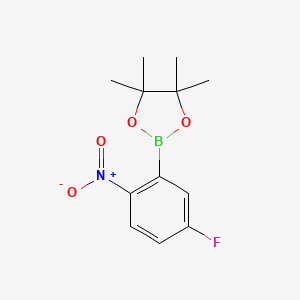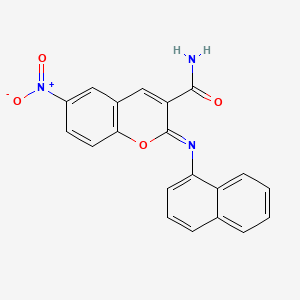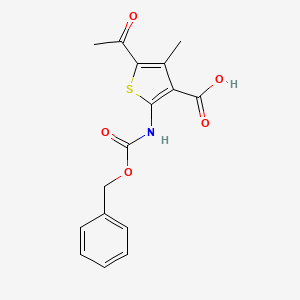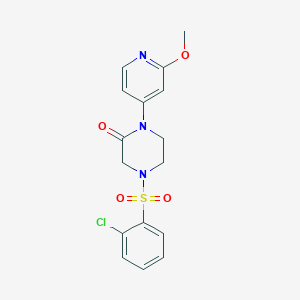
7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H27N5O4 and its molecular weight is 401.467. The purity is usually 95%.
BenchChem offers high-quality 7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Structural Analysis
Chemical Synthesis Techniques
Research demonstrates various methods for synthesizing compounds related to 7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione. For instance, Kremzer et al. (1981) explored the reactions of 2-aminotheophyllines with glycerol epichlorohydrin, yielding compounds including 7-(2-hydroxy-3-chloro-1-propyl)-8-arylaminotheophylline and others, showcasing the diverse synthesis pathways for related compounds (Kremzer, Strokin, Klyuev, & Buryak, 1981).
Structural Analysis
Detailed structural analysis of similar compounds provides insights into their geometric and conformational properties. Karczmarzyk et al. (1995) studied the crystal structure of 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline, revealing its planar geometry and specific ring inclinations (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).
Biochemical Research
Receptor Affinity Studies
Żmudzki et al. (2015) explored the affinity of derivatives of 8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione for serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT7, highlighting the potential for biochemical research in understanding receptor interactions (Żmudzki, Chłoń-Rzepa, Bojarski, Zygmunt, Kazek, Mordyl, & Pawłowski, 2015).
Cardiovascular Research
The study of derivatives of 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione by Chłoń-Rzepa et al. (2004) contributes to cardiovascular research, particularly in understanding their electrocardiographic, antiarrhythmic, and hypotensive activities (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).
Psychotropic Research
Potential Psychotropic Activity
Chłoń-Rzepa et al. (2013) conducted a study on new 8-aminoalkyl derivatives of purine-2,6-dione with psychotropic potential, investigating their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. This research sheds light on the potential use of these compounds in treating mood disorders (Chłoń-Rzepa, Żmudzki, Satała, Duszyńska, Partyka, Wróbel, Jastrzębska-Więsek, Wesołowska, Bojarski, Pawłowski, & Zajdel, 2013).
Antidepressant Properties Study
Khaliullin et al. (2018) synthesized a derivative of 1H-purine-2,6(3H,7H)-dione and examined its antidepressant properties, contributing to the understanding of these compounds in psychopharmacology (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018).
特性
IUPAC Name |
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-(propylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4/c1-5-10-21-19-22-17-16(18(27)24(4)20(28)23(17)3)25(19)11-14(26)12-29-15-9-7-6-8-13(15)2/h6-9,14,26H,5,10-12H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUUSHVPYXPSPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=C(N1CC(COC3=CC=CC=C3C)O)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2807758.png)
![1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2807759.png)



![2-(Methylsulfinyl)benzo[d]thiazole](/img/structure/B2807767.png)


![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2807772.png)
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide;dihydrochloride](/img/structure/B2807773.png)


![4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2807777.png)
